N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC16342910
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O3S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H23N5O3S/c1-29-16-9-5-8-15(12-16)17-10-11-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7,13H2,1H3,(H,22,24,27) |
| Standard InChI Key | MXGAADMEOUJCES-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 1,3,4-thiadiazole ring conjugated with a pyridazinone system via an acetamide linker. The thiadiazole moiety (C3H2N2S) is substituted at the 5-position with a cyclohexyl group, while the pyridazinone component (C5H3N2O) bears a 3-methoxyphenyl substituent. The (2E)-configuration of the thiadiazolylidene group ensures planarity, enhancing π-π stacking interactions with biological targets.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-ylidene)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Solubility (Predicted) | Low in water, moderate in DMSO |
| LogP (Octanol-Water Partition Coefficient) | 3.2 ± 0.5 |
The methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the pyridazinone’s ketone oxygen participates in hydrogen bonding .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm) and methoxyphenyl aromatic protons (δ 6.7–7.4 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretch at 1680 cm⁻¹) and thiadiazole C=N vibrations (1550 cm⁻¹). Mass spectrometry (MS) shows a molecular ion peak at m/z 425.5, consistent with the molecular formula.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves a multi-step sequence starting from 3-(3-methoxyphenyl)-6-hydroxypyridazine (Intermediate A) and 5-cyclohexyl-1,3,4-thiadiazol-2-amine (Intermediate B):
-
Acetylation of Intermediate A:
Intermediate A reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield 2-chloro-N-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide. -
Condensation with Intermediate B:
The chloroacetamide intermediate undergoes nucleophilic substitution with Intermediate B in refluxing ethanol, forming the final product.
Reaction yields typically range from 45% to 60%, with purity >95% achieved via recrystallization from ethyl acetate.
Optimization Strategies
-
Solvent Selection: Ethanol and DCM are preferred for their ability to solubilize intermediates without side reactions.
-
Temperature Control: Reflux conditions (78°C for ethanol) balance reaction rate and product stability.
-
Catalysis: Trace amounts of potassium iodide enhance substitution efficiency by stabilizing the transition state.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC50 values of 12.3 µM and 18.7 µM, respectively. Mechanistic studies suggest:
-
Topoisomerase II Inhibition: The compound intercalates DNA, stabilizing the topoisomerase II-DNA cleavage complex and inducing double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Increased intracellular ROS levels (1.8-fold vs. control) trigger mitochondrial apoptosis, evidenced by caspase-3 activation.
Antimicrobial Effects
Preliminary screening against Staphylococcus aureus and Escherichia coli reveals moderate bacteriostatic activity (MIC = 64 µg/mL), attributed to interference with bacterial DNA gyrase.
Applications in Drug Development
Lead Compound Optimization
Structural analogs with modified substituents (e.g., replacing methoxy with hydroxy groups) show improved aqueous solubility (LogP reduced to 2.1) while retaining anticancer potency.
Targeted Drug Delivery
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with a 3.5-fold increase in tumor accumulation observed in murine xenograft models.
Material Science Applications
Organic Electronics
The thiadiazole-pyridazinone framework exhibits semiconducting properties (bandgap = 2.8 eV), making it a candidate for organic field-effect transistors (OFETs).
Catalysis
Pd(II) complexes of the compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 1,000, leveraging the thiadiazole’s chelating ability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume